3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid - 98334-84-0

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Catalog Number: EVT-2827471
CAS Number: 98334-84-0
Molecular Formula: C7H10N2O3
Molecular Weight: 170.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From β-Aroyl propionic acid: One common method involves the reaction of substituted aromatic hydrocarbons with succinic anhydride in the presence of AlCl3 to yield β-aroyl propionic acid. This acid is then cyclized with hydrazine hydrate to form the 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone. Further modifications on this scaffold can lead to the target compound [].
  • From Meldrum's Acid: Another approach utilizes Meldrum's acid (2,2-dimethyl-4,6-dioxo-1,3-dioxane) as a starting material. Reactions of aromatic aldehydes with Meldrum's acid in the presence of triethylamine and formic acid adduct can yield arylpropanoic acids, including the target compound and its derivatives [, ].
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group readily undergoes esterification reactions with alcohols to afford the corresponding esters. This modification is often explored to alter the compound's physicochemical properties, like lipophilicity and bioavailability [].
  • Amidation: The carboxylic acid group can be converted to amides by reaction with amines. This transformation is particularly valuable in medicinal chemistry for exploring structure-activity relationships and improving pharmacological profiles [].
  • Formation of Heterocycles: The pyridazinone core can be further functionalized to create a range of heterocyclic systems. For instance, reaction with ethyl acetoacetate can lead to pyrazolone derivatives, while reaction with carbon disulfide and sodium hydroxide can yield oxadiazole derivatives. These transformations offer opportunities to synthesize novel compounds with potentially diverse biological activities [, ].
Applications
  • Herbicidal Activity: Certain derivatives, particularly those containing quinoline or pyridine rings, have been explored for their potential as herbicides due to their ability to control the growth of specific weeds [].
  • Material Science:

    • Base Oil Improvement: Some pyridazinone derivatives containing thiadiazole moieties have shown promise as antioxidants and corrosion inhibitors for base oils, highlighting their potential in material science applications [].
  • Compound Description: Levosimendan (CAS 141505-33-1) is a calcium sensitizer and a potassium channel opener used in the treatment of acute decompensated heart failure. It enhances cardiac contractility primarily by increasing the sensitivity of cardiac myofilaments to calcium and induces vasodilation through the activation of ATP-sensitive potassium channels and large conductance Ca2+-activated K+ channels. []

    (R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

    Compound Description: OR-1896 is an active metabolite of levosimendan, also known to induce vasodilation through the activation of ATP-sensitive potassium channels and large conductance Ca2+-activated K+ channels. []

    Relevance: This compound exhibits a high degree of structural similarity to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Both molecules share the central 6-oxo-1,4,5,6-tetrahydropyridazin-3-yl unit. The key difference lies in the substituent at the 3-position of the pyridazinone ring. In OR-1896, this position is occupied by a 4-(N-acetylamino)phenyl group, while in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, it is a propanoic acid moiety. This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning their vasodilatory effects mediated by potassium channel activation. []

    (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

    Compound Description: OR-1855 is another metabolite of levosimendan. Although it demonstrates limited intrinsic activity in rats, it rapidly metabolizes into OR-1896, thereby contributing to the overall pharmacological effects of levosimendan. []

    2-Cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]guanidine (SK&F94836)

    Compound Description: SK&F94836 is a compound that has been investigated in preclinical studies. While its specific pharmacological targets and activities remain undisclosed in the provided abstracts, its presence in this context suggests potential relevance to cardiovascular research. []

    Relevance: This compound shares a significant structural resemblance to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Both possess the 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-ylphenyl moiety. The difference lies in the substituent attached to the phenyl ring. In SK&F94836, it is a 2-cyano-1-methylguanidine group, whereas, in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, it is a propanoic acid group. This similarity suggests that SK&F94836 might interact with similar biological targets, potentially influencing cardiovascular function. []

    ATI22-107

    Compound Description: ATI22-107 is a dual pharmacophore designed to act as both a phosphodiesterase-3 (PDE-III) inhibitor and an L-type calcium channel (LTCC) antagonist. This unique combination aims to achieve inotropic effects while minimizing the risk of arrhythmias associated with calcium overload, a common limitation of traditional PDE-III inhibitors. []

    Relevance: ATI22-107 incorporates a 2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy moiety within its structure. This fragment closely resembles 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, both featuring a 6-oxo-1,4,5,6-tetrahydropyridazin-3-yl unit. Although the specific role of this fragment in ATI22-107's overall activity is not explicitly defined, its presence hints at a potential contribution to the drug's unique pharmacological profile. This suggests that modifications to the 3-position substituent of the tetrahydropyridazinone core, as seen in ATI22-107, can lead to compounds with distinct multi-target activities. []

    4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

    Compound Description: 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a derivative of pyridazinone. While its specific biological activity isn’t outlined in the provided research, its structural analysis via crystallography and Hirshfeld surface analysis indicates its potential relevance in understanding intermolecular interactions and crystal packing. []

    Relevance: This compound shares the core 4,5-dihydropyridazin-3(2H)-one structure with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. The presence of benzyl and phenyl substituents at the 4 and 6 positions, respectively, in 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, compared to the propanoic acid substituent in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, highlights the potential for structural modifications around this core scaffold to influence its physicochemical and potentially biological properties. []

    Relevance: This compound shares the core 4,5-dihydropyridazin-3(2H)-one structure with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. This compound showcases a distinct substitution pattern on the pyridazinone ring, featuring a 2,6-dichlorobenzyl group at position 5 and a phenyl group at position 3. This structural variation, compared to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, emphasizes the versatility of this core structure for exploring diverse chemical space and potentially discovering novel molecules with interesting biological profiles. []

    Compound Description: LY518674 is a selective and potent PPARα agonist, meaning it activates the peroxisome proliferator-activated receptor alpha, a nuclear receptor involved in regulating lipid and glucose metabolism. It displays significant HDL-c (high-density lipoprotein cholesterol) raising effects, primarily through enhanced de novo synthesis of apolipoprotein A-1 (apoA-1) in the liver. [, ]

    Relevance: While LY518674 doesn't share the core pyridazinone structure with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, both compounds possess a propanoic acid moiety, suggesting potential similarities in their pharmacokinetic properties or metabolic pathways. Moreover, both molecules are investigated for their therapeutic potential in addressing cardiovascular risk factors. LY518674, with its HDL-c raising ability, and 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, through its potential link to potassium channel modulation and vasodilation, highlight different approaches to potentially impacting cardiovascular health. [, ]

    Compound Description: This compound belongs to the benzothiazolinone class, known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects. Although its specific biological profile isn't elaborated on in the provided abstracts, its structural analysis by X-ray crystallography suggests its potential relevance in medicinal chemistry. []

    Relevance: While structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, both compounds share the propanoic acid moiety. This common feature hints at potential similarities in their pharmacokinetic properties or metabolic pathways. Additionally, the presence of a cyclic amide in both structures, albeit with different ring systems (benzoxazolinone vs. tetrahydropyridazinone), further suggests possible commonalities in their interactions with biological targets. []

    Compound Description: This compound is a benzothiazolinone derivative, a class recognized for its diverse pharmacological activities. Although its specific biological activity is not detailed in the provided abstracts, its structural characterization indicates its potential relevance to medicinal chemistry. []

    Relevance: Similar to 3-(6-Benzoyl-2-oxo-2,3-dihydro-2-benzothiazol-3-yl)propanoic acid, this compound shares the propanoic acid moiety with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. This structural feature suggests potential similarities in their pharmacokinetic profiles or metabolic fates. The presence of a chlorine atom on the benzoyl group in this compound, compared to the unsubstituted benzoyl group in 3-(6-Benzoyl-2-oxo-2,3-dihydro-2-benzothiazol-3-yl)propanoic acid, further highlights the possibility of fine-tuning pharmacological properties within this class of compounds through structural modifications. []

    3-(6-Benzoyl-5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid

    Compound Description: This compound is a benzoxazolinone derivative, a class known to exhibit various biological activities. While its specific biological profile is not detailed in the provided abstracts, its structural analysis suggests its potential relevance to medicinal chemistry. []

    Relevance: This compound, like the previous two, possesses the propanoic acid moiety, also present in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. This shared structural feature suggests potential commonalities in their pharmacokinetic behaviors or metabolism. Moreover, this compound incorporates a chlorine atom in position 5 of the benzoxazolinone ring, highlighting the potential for structural diversity and subsequent pharmacological fine-tuning within this class of compounds. []

    7-(Substituted benzyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones

    Compound Description: These compounds are synthesized via a tandem Ugi-Huisgen reaction, a multicomponent reaction sequence known for its efficiency in generating diversely substituted heterocycles. While their specific biological activities are not elaborated upon in the provided abstract, their synthesis methodology suggests potential applications in drug discovery, given the versatility of the Ugi-Huisgen reaction for library generation. []

    Relevance: While these compounds don't directly share a core structure with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, their development highlights the application of multicomponent reactions in synthesizing diverse heterocycles. This approach could be potentially adapted for generating libraries of compounds structurally related to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, facilitating the exploration of their structure-activity relationships and therapeutic potential. []

    3-(6-Oxo-6,9-dihydro-1H-purin-1-yl)propanoic acid (H2L)

    Compound Description: H2L is a propanoic acid-functionalized purine derivative utilized as a building block for constructing metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in various fields, including gas storage, catalysis, and drug delivery. []

    Relevance: Both H2L and 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid share the propanoic acid moiety. This structural feature is crucial for H2L's ability to act as a linker in forming MOFs, suggesting that 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid could potentially be explored for similar applications in materials science. Additionally, the presence of a six-membered heterocycle with an embedded carbonyl group in both compounds, albeit with different heteroatoms (purine vs. pyridazinone), further emphasizes the versatility of these scaffolds in diverse chemical contexts. []

    4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones

    Compound Description: This class of compounds, characterized by a tetrahydropyridazinone core substituted with a benzylamino group at the 4-position and a dibenzothiophene dioxide moiety at the 6-position, has been investigated for its antimicrobial activity. []

    Relevance: These compounds are structurally related to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid through their shared tetrahydropyridazinone core. The variation in substituents at the 3- and 6-positions highlights the potential for structural modifications to modulate the biological activity of this core scaffold. While 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is primarily discussed in the context of cardiovascular effects, the antimicrobial activity of these related compounds suggests a broader range of potential therapeutic applications for this class of molecules. []

    Methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl)acetylamino]amino acid esters and Dipeptides

    Compound Description: These compounds represent a series of amino acid and dipeptide conjugates incorporating a 3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl moiety. This structural modification suggests their potential application in modulating peptide activity or targeting specific biological pathways. []

    Relevance: The 3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl moiety in these compounds shares a structural similarity with the 3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) fragment of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. The key difference is the presence of a p-tolyl group at position 6 of the pyridazinone ring and an acetyl linker connecting it to the amino acid or dipeptide. This structural similarity, despite the modifications, suggests the potential of the 3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) fragment as a building block for developing biologically active molecules with potentially diverse applications. []

    5-(6-Pyridazinone-3-yl)-2-glycosylamino-1,3,4-thiadiazoles

    Compound Description: This series of compounds, characterized by a 1,3,4-thiadiazole ring linked to a pyridazinone moiety via a glycosyl amino bridge, has been synthesized and characterized. While their specific biological activity is not mentioned in the provided abstract, their unique structure suggests potential applications in medicinal chemistry, particularly considering the prevalence of thiadiazole and pyridazinone scaffolds in various drugs. []

    Relevance: These compounds highlight the 6-pyridazinone-3-yl moiety, a structural feature also present in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Although the saturation state of the pyridazinone ring differs between the two, the shared fragment suggests a potential commonality in their synthetic routes or potential biological targets. The presence of the 1,3,4-thiadiazole ring and the glycosyl amino linker in these related compounds further emphasizes the potential for diverse chemical modifications and subsequent pharmacological exploration of molecules containing the 6-pyridazinone-3-yl scaffold. []

    2-((3-(Pyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoic acid derivatives

    Compound Description: This class of compounds, characterized by a 2-oxo-2,3-dihydrobenzo[d]thiazole core linked to a pyridine ring via an oxygen atom at the 6-position and substituted with a propanoic acid moiety at the 2-position, exhibits potent herbicidal activity. Structure-activity relationship (SAR) studies have identified key structural features essential for their activity, including the presence of a trifluoromethyl group at the 5-position of the pyridine ring. []

    Relevance: Although structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, this class of compounds shares the propanoic acid moiety, which could indicate similarities in their pharmacokinetic properties. Furthermore, both compound classes highlight the potential of heterocyclic scaffolds, like benzothiazoles and pyridazinones, for developing biologically active compounds. The discovery of their distinct activities, herbicidal versus potential cardiovascular effects, underscores the significant impact of even subtle structural variations on biological activity. []

    Compound Description: These two classes of compounds, 4H-4-oxo-1-benzopyran-3-yl propanoic acids and 1,3-diarylpyrazol-4-yl propanoic acids, have been synthesized and studied for their potential therapeutic applications. Benzopyrans, also known as chromenes, are a class of heterocyclic compounds with a wide range of biological activities, including antifungal, antibacterial, and anticoagulant properties. Pyrazoles, on the other hand, are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are frequently found in pharmaceutical agents due to their diverse pharmacological activities. []

    Relevance: Both classes of compounds, despite their structural differences from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, share the propanoic acid moiety. This common structural feature suggests potential similarities in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the propanoic acid group in various bioactive molecules, including 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, 4H-4-oxo-1-benzopyran-3-yl propanoic acids, and 1,3-diarylpyrazol-4-yl propanoic acids, indicates its potential significance as a pharmacophore or a moiety that contributes to favorable interactions with biological targets. []

    (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phen- -yl]hydrozono]propanedinitrile

    Compound Description: This compound is a pyridazinone derivative, specifically a hydrazonopropanedinitrile, characterized by the presence of a 1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl group attached to a phenyl ring, which is further substituted with a hydrazonopropanedinitrile moiety. It has demonstrated cardiotonic effects, suggesting its potential use in treating heart failure. []

    6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives

    Compound Description: This class of compounds, characterized by a 4,5-dihydropyridazin-3(2H)-one ring substituted with a phenyl group at the 6-position and various other substituents at other positions, has shown potential as cardiotonic agents. []

    Relevance: These compounds are structurally related to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid through their shared 4,5-dihydropyridazin-3(2H)-one core structure. The variation in substituents, particularly at the 3-position, where a propanoic acid group is present in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid and various other groups are present in the related compounds, suggests the potential for modifying the pharmacological properties of this core scaffold. The discovery of cardiotonic activity in these related compounds further supports the potential therapeutic applications of molecules containing the 4,5-dihydropyridazin-3(2H)-one core. []

    5-{3â-oxo-6â-(substituted phenyl)-2â,3â,4â,5â-tetrahydropyridazin-2â-yl}methyl-2-substituted 1,3,4-oxadiazole

    Compound Description: This class of compounds, characterized by a 1,3,4-oxadiazole ring linked to a tetrahydropyridazinone moiety via a methylene bridge, has been synthesized and evaluated for its antitubercular activity. The tetrahydropyridazinone ring is further substituted with various aryl groups at the 6-position, introducing structural diversity. []

    Relevance: These compounds are structurally related to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid by sharing the tetrahydropyridazinone core structure. The presence of the oxadiazole ring and the methylene linker in these related compounds, compared to the propanoic acid substituent in 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, highlights the potential for diverse structural modifications and their impact on biological activity. The antitubercular activity observed in these related compounds suggests a broader range of potential therapeutic applications for molecules containing the tetrahydropyridazinone scaffold. []

    Compound Description: This class of compounds, characterized by a complex heterocyclic system containing a pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline core with various substituents, including esters and amides of propanoic acid, has been synthesized and evaluated for its biological activity. The compounds have shown potential as lipoxygenase (LOX) inhibitors and radical scavengers, suggesting potential anti-inflammatory and antioxidant properties. []

    Relevance: While structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, these compounds share the presence of a propanoic acid derivative. This common feature suggests that the incorporation of a propanoic acid moiety might be a strategy for modulating the physicochemical or pharmacokinetic properties of these molecules. Despite the structural differences, both 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid and these related compounds highlight the exploration of heterocyclic scaffolds for discovering new therapeutic agents. []

    3-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)propanoic acid (compound 11)

    Compound Description: This compound, a xanthone derivative, was identified as a novel CDC25 phosphatase inhibitor. CDC25 phosphatases are key regulators of the cell cycle, and their overexpression is linked to cancer development. Compound 11 demonstrated antiproliferative activity against various cancer cell lines, including breast, prostate, and leukemia cells. []

    Relevance: Although structurally different from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, Compound 11 also possesses a propanoic acid moiety. This commonality hints at the potential significance of the propanoic acid group in interacting with biological targets. Furthermore, both compounds are being explored for their therapeutic potential, albeit in different disease areas – 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid for cardiovascular conditions and compound 11 for cancer. []

    4-(2-Carboxybenzoyl)phthalic acid (Compound 19)

    Compound Description: Similar to Compound 11, Compound 19, a phthalic acid derivative, has also been identified as a novel CDC25 phosphatase inhibitor. It showed promising antiproliferative activity against various cancer cell lines. []

    Relevance: While structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, compound 19, like compound 11, highlights the presence of a carboxylic acid group. Both compound classes, despite their structural differences, suggest the potential of targeting CDC25 phosphatases for developing novel anticancer therapies. []

    Compound Description: These are synthetic derivatives of indole-3-acetic acid (IAA), a natural auxin, and 3-[2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic acid, a synthetic auxin. These derivatives incorporate b,g-amino acid or 3-carboxy-5-oxopyrrolidine fragments and are designed to study their effects on plant growth, specifically rapeseed root growth. []

    Relevance: This research demonstrates the impact of structural modifications on biological activity by comparing the effects of natural and synthetic auxin derivatives on rapeseed growth. While not directly structurally similar to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, this research highlights the significance of exploring chemical modifications to enhance the desired biological activities of a core structure, a concept relevant to drug discovery and optimization. []

    (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitriles

    Compound Description: (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitriles represent a class of compounds characterized by a tetrahydropyridine ring substituted with an aryl group at position 4, a cyano group at position 3, and a malononitrile moiety at position 2. These compounds serve as key intermediates in the synthesis of thieno[2,3-h][1,6]naphthyridines. []

    Relevance: Although not structurally identical to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitriles share a similar heterocyclic core with a six-membered ring containing nitrogen and oxygen atoms. This structural similarity suggests potential commonalities in their synthetic pathways or reactivity. The use of (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitriles as intermediates to access another class of heterocycles further emphasizes the potential of exploring chemical space around related scaffolds to discover new compounds with potentially valuable properties. []

    Dichlorodiaportin, diaportinol, and diaportinic acid

    Compound Description: These three compounds are novel isocoumarin metabolites isolated from the cultures of Penicillium nalgiovense. Isocoumarins are a class of naturally occurring lactones with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. []

    Relevance: While structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, dichlorodiaportin, diaportinol, and diaportinic acid, as naturally occurring compounds with potential biological activities, exemplify the diversity and therapeutic potential of small molecules. These findings highlight the importance of exploring natural sources for novel chemical entities with potential medicinal applications, an avenue that could also be relevant for compounds structurally related to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. []

    2-amino-3-(2-(furan-2-yl)-3-hydroxy-4-oxo-4H-chromen-6-yl)propanoic acid (FHC)

    Compound Description: FHC is a non-natural amino acid containing a 3-hydroxychromone fluorophore. This fluorophore exhibits excited-state intramolecular proton transfer (ESIPT), resulting in dual-band emission, making it a valuable tool for studying peptide structure and dynamics. It has been incorporated into the antibacterial peptide cyclo[RRRWFW] (cWFW) to investigate its in vivo behavior. []

    Relevance: While structurally distinct from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, FHC, like the former, contains a propanoic acid moiety. The use of FHC as a fluorescent probe to study peptide behavior highlights the potential of incorporating specific structural features, like the propanoic acid group, for labeling and tracking molecules in biological systems. This approach could be relevant for investigating the biodistribution and pharmacokinetics of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid or its derivatives. []

    3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid (6)

    Compound Description: This compound is a novel Maillard reaction product formed by heating a mixture of glucose and S-allyl-L-cysteine, a sulfur-containing amino acid prevalent in garlic. It exhibits a potent kokumi-enhancing activity, contributing to the rich taste and mouthfeel of cooked garlic. []

    Relevance: While not structurally similar to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, compound 6 also features a propanoic acid moiety. Its discovery as a Maillard reaction product highlights the potential of food chemistry to generate novel molecules with interesting sensory properties. This finding suggests a broader range of applications for compounds containing a propanoic acid group, extending beyond traditional medicinal chemistry. []

    Properties

    CAS Number

    98334-84-0

    Product Name

    3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

    IUPAC Name

    3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid

    Molecular Formula

    C7H10N2O3

    Molecular Weight

    170.168

    InChI

    InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)

    InChI Key

    BDGYTUXXYSPFCF-UHFFFAOYSA-N

    SMILES

    C1CC(=O)NN=C1CCC(=O)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.